molecular formula C18H13Cl3N4O2S B11108560 1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-chlorobenzylidene)hydrazinecarbimidothioate

1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(4-chlorobenzylidene)hydrazinecarbimidothioate

Cat. No.: B11108560
M. Wt: 455.7 g/mol
InChI Key: IXYLFIDTLRGKTC-NUGSKGIGSA-N
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Description

1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, dioxotetrahydropyrrol, and hydrazinecarboximidothioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl and chlorophenyl intermediates, followed by their coupling with the pyrrol and hydrazinecarboximidothioate moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, resulting in structural changes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may be investigated for its potential effects on cellular processes. Its structure suggests it could interact with various biological targets, making it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating certain diseases or conditions, leveraging its unique chemical structure to develop new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate
  • 1-(2,5-Dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl 2-[(E)-1-(4-chlorophenyl)methylidene]-1-hydrazinecarboximidothioate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. Its dichlorophenyl and hydrazinecarboximidothioate moieties contribute to its distinct properties, setting it apart from other related compounds.

Properties

Molecular Formula

C18H13Cl3N4O2S

Molecular Weight

455.7 g/mol

IUPAC Name

[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C18H13Cl3N4O2S/c19-11-3-1-10(2-4-11)9-23-24-18(22)28-15-8-16(26)25(17(15)27)14-7-12(20)5-6-13(14)21/h1-7,9,15H,8H2,(H2,22,24)/b23-9+

InChI Key

IXYLFIDTLRGKTC-NUGSKGIGSA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)S/C(=N/N=C/C3=CC=C(C=C3)Cl)/N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC(=NN=CC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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